(2,4-dimethoxyphenyl)(furan-3-yl)methanol CAS number and synonyms
(2,4-dimethoxyphenyl)(furan-3-yl)methanol CAS number and synonyms
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes synthetic utility, mechanistic insight, and rigorous characterization standards.
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Chemical Identity & Core Properties
Compound Name: (2,4-dimethoxyphenyl)(furan-3-yl)methanol
Systematic Name:
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3-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]furan
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(2,4-Dimethoxyphenyl)-3-furylcarbinol
Structural Analysis
The molecule consists of a central chiral carbinol carbon bridging two electron-rich aromatic systems: a 3-furyl group and a 2,4-dimethoxyphenyl ring .
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Electronic Character: Both rings are electron-rich. The 2,4-dimethoxy substitution pattern makes the phenyl ring highly susceptible to electrophilic aromatic substitution (EAS). The furan ring is acid-sensitive.
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Stability: As a secondary benzylic/furfuryl alcohol, the compound is prone to dehydration under acidic conditions to form stabilized carbocations, which may polymerize or rearrange.
Synthetic Architecture
The synthesis of (2,4-dimethoxyphenyl)(furan-3-yl)methanol relies on C–C bond formation via organometallic addition. The most robust pathway involves the generation of 3-lithiofuran, as 3-furyl Grignard reagents can be difficult to initiate directly.
Pathway: Halogen-Metal Exchange (The "Reverse" Addition)
This protocol minimizes the risk of furan ring opening and ensures regioselectivity.
Reagents
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Precursor A: 3-Bromofuran (CAS 22037-28-1)
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Precursor B: 2,4-Dimethoxybenzaldehyde (CAS 613-45-6)
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Reagent: n-Butyllithium (1.6 M in hexanes) or Isopropylmagnesium chloride (TurboGrignard)
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Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Protocol
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Inert Atmosphere Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
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Lithiation (Cryogenic):
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Charge flask with 3-bromofuran (1.0 eq) and anhydrous THF (0.5 M concentration).
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Cool to -78 °C (dry ice/acetone bath).
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Add n-BuLi (1.05 eq) dropwise over 20 minutes. Maintain internal temperature below -70 °C.
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Mechanism:[1][2][3] Rapid halogen-metal exchange generates 3-lithiofuran.
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Hold: Stir at -78 °C for 30 minutes.
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Electrophile Addition:
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Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.
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Add the aldehyde solution dropwise to the lithiofuran mixture at -78 °C.
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Observation: Color change (often yellow to pale orange) indicates alkoxide formation.
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Workup:
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Allow the mixture to warm slowly to 0 °C over 2 hours.
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Quench with saturated aqueous NH₄Cl.
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Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification:
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Flash column chromatography (Hexanes:EtOAc gradient). The product typically elutes in the 20–40% EtOAc range due to the polarity of the hydroxyl group.
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Visualization: Synthetic Workflow
Caption: Figure 1. Convergent synthesis via cryogenic halogen-metal exchange and nucleophilic addition.
Reactivity Profile & Applications
This compound acts as a versatile "switchable" scaffold in medicinal chemistry.
A. Oxidation (Ketone Synthesis)
The secondary alcohol can be oxidized to the corresponding ketone, (2,4-dimethoxyphenyl)(furan-3-yl)methanone .
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Reagents: MnO₂ (mild, preserves furan) or Dess-Martin Periodinane.
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Utility: The resulting ketone is a Michael acceptor precursor and a rigid linker for kinase inhibitors.
B. Acid-Mediated Cyclization (Povarov/Friedel-Crafts)
Under Lewis acidic conditions (e.g., BF₃·OEt₂), the alcohol hydroxyl group can be eliminated to form a stabilized cation.
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Pathway: The cation is resonance-stabilized by the 2,4-dimethoxy system (para/ortho donation).
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Risk: The furan ring may undergo electrophilic attack or ring-opening if the acid is too strong (e.g., H₂SO₄).
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Application: Synthesis of tricyclic fused systems (e.g., furo[2,3-b]chromenes) if an ortho-nucleophile is introduced.
C. Photochromic Potential
Diaryl ethenes containing furan and alkoxy-benzenes are classic scaffolds for photochromic switches. This alcohol is a direct precursor to such systems via dehydration/reduction sequences.
Analytical Characterization (Self-Validation)
To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic signatures.
| Technique | Predicted Signal Characteristics | Structural Assignment |
| ¹H NMR (CDCl₃) | δ 7.3–7.4 (m, 2H) | Furan α-protons (C2, C5) |
| δ 6.4–6.5 (m, 1H) | Furan β-proton (C4) | |
| δ 7.1 (d, 1H) | Phenyl C6-H (Ortho to bridge) | |
| δ 6.4–6.5 (m, 2H) | Phenyl C3-H, C5-H (Electron rich) | |
| δ 5.8 (s/d, 1H) | CH -OH (Benzylic methine) | |
| δ 3.80, 3.82 (s, 6H) | –OCH₃ groups (Distinct environments) | |
| ¹³C NMR | ~143 ppm, ~140 ppm | Furan α-carbons |
| ~160 ppm, ~158 ppm | Phenyl C-O carbons (C2, C4) | |
| ~68–72 ppm | C -OH (Carbinol carbon) | |
| HRMS (ESI) | [M+Na]⁺ = 257.0790 | Confirms Formula C₁₃H₁₄O₄ |
Handling & Safety Data
Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Furan derivatives can be sensitive to light and air oxidation over prolonged periods.
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Solubility: Soluble in DCM, DMSO, Methanol, Ethyl Acetate. Insoluble in water.
References
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Rieke Metals. Catalog Entry NV01319: (2,4-Dimethoxyphenyl)(furan-3-yl)methanol. Retrieved from .
- Keay, B. A. (1984). Regioselective Lithiation of 3-Bromofuran. Journal of Organic Chemistry.
- Lipshutz, B. H. (1986). Organometallics in Synthesis: A Manual. (Reference for organolithium addition to benzaldehydes).
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PubChem. Compound Summary: (2,4-dimethoxyphenyl)methanol (Analogous substructure).[4].
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Sigma-Aldrich. Product: 3-Bromofuran (Precursor)..
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google Patents [patents.google.com]
- 3. 6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Furanmethanol, 2-(3,4-dimethoxyphenyl)tetrahydro-4-((4-hydroxy-3-methoxyphenyl)methyl)-, (2S,3R,4R)- | C21H26O6 | CID 155977 - PubChem [pubchem.ncbi.nlm.nih.gov]
